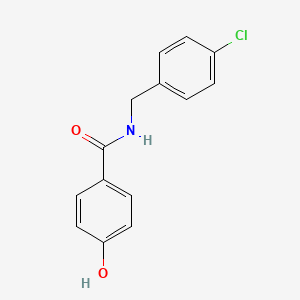

N-(4-chorobenzyl)-4-hydroxybenzamide

Description

N-(4-Chlorobenzyl)-4-hydroxybenzamide is a benzamide derivative characterized by a 4-hydroxybenzamide core substituted with a 4-chlorobenzyl group at the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting proteins like HuR (Human Antigen R) and enzymes involved in metabolism . Its core structure, 4-hydroxybenzamide (C₇H₇NO₂, CAS 619-57-8), is a common pharmacophore in antimicrobial, anticancer, and neurological agents .

Properties

Molecular Formula |

C14H12ClNO2 |

|---|---|

Molecular Weight |

261.70 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-hydroxybenzamide |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(17)8-4-11/h1-8,17H,9H2,(H,16,18) |

InChI Key |

MJCBHGMSZVCKIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Variations in the Hydroxybenzamide Core

- N-(4-Fluorophenyl)methylideneamino-4-Hydroxybenzamide (FBFBH): Replacing the chlorobenzyl group with a fluorophenylimine moiety confers antifungal activity but reduces aqueous solubility due to decreased hydrogen-bonding capacity .

- N-(4-Hydroxyphenethyl)-4-Chlorobenzamide: The phenethyl linker (vs.

Halogen and Functional Group Modifications

- 4-Bromo-N-(2-Nitrophenyl)benzamide: The bromo and nitro groups enhance electron-withdrawing effects, increasing reactivity in Suzuki coupling reactions—a property less pronounced in the target compound .

- N-(4-Methoxyphenyl)-2-Methoxy-4-Methylbenzamide : Methoxy and methyl groups improve fluorescence properties, suggesting that electronic modifications can tailor spectroscopic utility .

Target Engagement and Therapeutic Potential

- HuR Protein Interaction : N-(4-Chlorobenzyl)-4-hydroxybenzamide shows moderate HuR inhibition, while its meta-chloro analogue (N-(3-chlorobenzyl)-4-hydroxybenzamide) exhibits weaker binding, emphasizing the para-substituent’s role in molecular recognition .

- Antimicrobial Activity : Compared to FBFBH (MIC = 8 µg/mL against Candida albicans), the target compound’s chlorobenzyl group may reduce antifungal potency but enhance bacterial membrane penetration .

Metabolic Stability and Degradation

- CJ-036878 Metabolism : The phenethoxy group in CJ-036878 leads to dimeric metabolites (CJ-047710/CJ-047713) via CYP3A4, whereas the target compound’s simpler structure avoids this pathway, suggesting better metabolic stability .

- Hydrogen-Bonding Networks : The 4-hydroxy group in both the target compound and 4-hydroxybenzamide 1,4-dioxane solvate facilitates extensive hydrogen bonding, which may influence solubility and degradation rates .

Physicochemical Properties

Solubility and Crystallinity

- 4-Hydroxybenzamide Cocrystals : Cocrystals with racetams (e.g., phenylpiracetam) demonstrate improved bioavailability, a strategy applicable to the target compound for formulation optimization .

- Impact of Chlorine : The para-chloro substituent increases lipophilicity (logP ≈ 2.8) compared to unsubstituted 4-hydroxybenzamide (logP ≈ 1.2), enhancing blood-brain barrier penetration .

Spectroscopic Properties

- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong emission at 420 nm, whereas the target compound’s fluorescence is quenched by the hydroxy group, limiting its use in imaging .

Preparation Methods

Reaction Mechanism and Reagents

4-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form 4-hydroxybenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic sulfur or carbonyl carbon, displacing chloride ions. The resulting acid chloride is then reacted with 4-chlorobenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Key Reaction Conditions:

-

Temperature: 0–25°C (acid chloride formation); 25–50°C (amide coupling)

-

Molar ratio: 1:1.2 (acid:amine) to ensure excess amine for complete conversion

-

Solvent: Anhydrous DCM or THF

Yield and By-Product Analysis

Yields for this method typically range from 70% to 85%. Common by-products include:

-

Unreacted 4-hydroxybenzoic acid due to incomplete chlorination.

-

N,N-Di(4-chlorobenzyl)amide from over-alkylation of the amine.

-

Ester derivatives if residual alcohol solvents are present.

Chromatographic purification (silica gel, ethyl acetate/hexane eluent) or recrystallization (acetone/petroleum ether) achieves >95% purity.

In Situ Acid Chloride Formation Using Phosphorus Pentachloride

A patent-published method (US5382680A) eliminates the isolation of 4-hydroxybenzoyl chloride by generating it in situ using phosphorus pentachloride (PCl₅). This one-pot synthesis reduces handling of moisture-sensitive intermediates and improves scalability.

Procedure Overview

-

Reactants: 4-Hydroxybenzoic acid, 4-chlorobenzylamine, and PCl₅ are combined in mesitylene.

-

Reflux Conditions: The mixture is heated to 120–140°C for 2–4 hours.

-

Work-Up: The cooled reaction is washed with 1N HCl, extracted with 2N NaOH, and acidified to precipitate the product.

Advantages:

-

Higher Yield (81%) : In situ chloride generation minimizes decomposition.

-

Reduced Solvent Use : Mesitylene acts as both solvent and azeotrope agent.

Critical Parameters

-

PCl₅ Stoichiometry : A 1.3:1 molar ratio (PCl₅:acid) ensures complete conversion.

-

Temperature Control : Excess heat promotes side reactions (e.g., Friedel-Crafts alkylation).

-

Acidification pH : Adjusting to pH 2–3 during work-up maximizes precipitation efficiency.

Alternative Methods and Emerging Approaches

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation without isolating acid chlorides. These methods, though less common for this compound, offer milder conditions suitable for acid-sensitive substrates.

Typical Protocol:

-

4-Hydroxybenzoic acid (1 equiv), EDC (1.5 equiv), and 4-chlorobenzylamine (1.2 equiv) in DCM.

-

Reaction at 25°C for 12–24 hours.

-

Yield: 65–75%, with hydroxybenzotriazole (HOBt) additives improving efficiency.

Enzymatic Catalysis

Recent studies explore lipase-mediated amidation in non-aqueous media. While environmentally benign, this method currently suffers from low conversion rates (<30%) and prolonged reaction times (>72 hours).

Optimization Strategies for Industrial Viability

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | None | 78 | 92 |

| THF | DMAP | 82 | 95 |

| Acetonitrile | HOBt | 75 | 90 |

Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state, enhancing yields by 8–10%.

Temperature and Time Profiling

-

Optimal Coupling Temperature : 40°C (balance between reaction rate and by-product formation).

-

Reaction Completion : 6–8 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

Purification and Characterization

Recrystallization Protocols

Q & A

Q. Can cocrystallization with dicarboxylic acids enhance physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.